molecular formula C10H9F15O3Si B14412866 Trimethoxy(pentadecafluoroheptyl)silane CAS No. 84464-06-2

Trimethoxy(pentadecafluoroheptyl)silane

Cat. No.: B14412866
CAS No.: 84464-06-2
M. Wt: 490.24 g/mol
InChI Key: AILSCQUFTKHDPI-UHFFFAOYSA-N
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Description

Trimethoxy(pentadecafluoroheptyl)silane is an organosilicon compound characterized by the presence of three methoxy groups and a pentadecafluoroheptyl group attached to a silicon atom. This compound is notable for its unique combination of hydrophobic and reactive properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethoxy(pentadecafluoroheptyl)silane can be synthesized through a series of reactions involving the introduction of the pentadecafluoroheptyl group to a silicon atom. One common method involves the reaction of pentadecafluoroheptyl iodide with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methoxy groups.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the careful control of reaction temperature, pressure, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Trimethoxy(pentadecafluoroheptyl)silane undergoes various chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

    Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.

    Substitution: Requires the use of nucleophiles such as alcohols or amines, often in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Produces silanols and eventually siloxanes.

    Substitution: Yields various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Trimethoxy(pentadecafluoroheptyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of fluorinated silanes and siloxanes, which are valuable in creating hydrophobic and oleophobic surfaces.

    Biology: Employed in the modification of biomaterials to enhance their hydrophobic properties, which can be useful in drug delivery systems.

    Medicine: Investigated for its potential in creating biocompatible coatings for medical devices.

    Industry: Utilized in the production of water-repellent coatings, lubricants, and sealants due to its excellent hydrophobic properties.

Mechanism of Action

The primary mechanism of action of trimethoxy(pentadecafluoroheptyl)silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process creates a durable, hydrophobic surface. The pentadecafluoroheptyl group contributes to the compound’s hydrophobicity and chemical resistance, making it effective in various applications.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxysilane: Lacks the fluorinated group, making it less hydrophobic.

    Glycidoxypropyl trimethoxysilane: Contains an epoxy group, providing different reactivity and applications.

    Phenyltrimethoxysilane: Contains a phenyl group, offering different chemical properties and uses.

Uniqueness

Trimethoxy(pentadecafluoroheptyl)silane is unique due to its combination of methoxy groups and a highly fluorinated alkyl chain. This structure imparts exceptional hydrophobicity and chemical resistance, distinguishing it from other silanes and making it particularly valuable in applications requiring durable, water-repellent surfaces.

Properties

CAS No.

84464-06-2

Molecular Formula

C10H9F15O3Si

Molecular Weight

490.24 g/mol

IUPAC Name

trimethoxy(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)silane

InChI

InChI=1S/C10H9F15O3Si/c1-26-29(27-2,28-3)10(24,25)8(19,20)6(15,16)4(11,12)5(13,14)7(17,18)9(21,22)23/h1-3H3

InChI Key

AILSCQUFTKHDPI-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC

Origin of Product

United States

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